BenchChemオンラインストアへようこそ!

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Anticancer NCI‑60 Growth inhibition

Specifically procure CAS 300569-90-8 to build on existing NCI one-dose screen data (MCF7 & IGROV1) and its validated activity as a GPR151 activator. Its 3,4,5-trimethoxy pattern is essential for P-glycoprotein inhibition, which is abolished in des-methoxy analogs. The 4-methoxyphenyl-thiazole motif confers target selectivity for orphan GPCR engagement, making it a superior chemical probe over fluorinated analogs for hit-to-lead optimization in addiction, pain, and synaptic transmission research.

Molecular Formula C20H20N2O5S
Molecular Weight 400.45
CAS No. 300569-90-8
Cat. No. B3008070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS300569-90-8
Molecular FormulaC20H20N2O5S
Molecular Weight400.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C20H20N2O5S/c1-24-14-7-5-12(6-8-14)15-11-28-20(21-15)22-19(23)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-11H,1-4H3,(H,21,22,23)
InChIKeyHWUFQPBTJREOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 300569‑90‑8) – Chemical Identity and Compound‑Class Context for Research Procurement


3,4,5‑Trimethoxy‑N‑[4‑(4‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 300569‑90‑8) is a fully synthetic small‑molecule benzamide that combines a 3,4,5‑trimethoxyphenyl carbonyl donor with a 2‑amino‑4‑(4‑methoxyphenyl)thiazole acceptor . It belongs to the broader class of thiazole‑containing benzamides that have been explored as negative allosteric modulators of mGluR5, antiproliferative agents, and modulators of orphan GPCRs [1]. The compound’s molecular formula is C20H20N2O5S (MW 400.45) and its InChIKey is HWUFQPBTJREOKF‑UHFFFAOYSA‑N .

Why 3,4,5‑Trimethoxy‑N‑[4‑(4‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide Cannot Be Replaced by Other In‑Class Thiazole Benzamides


Within the thiazole‑benzamide family, even conservative substituent changes produce profound shifts in biological activity. The 3,4,5‑trimethoxy motif on the benzamide ring is a well‑established pharmacophore for P‑glycoprotein inhibition and anticancer activity, while the 4‑methoxyphenyl group on the thiazole influences target selectivity and steric complementarity [1]. Replacing the 4‑methoxyphenyl with a 4‑fluorophenyl (as in N‑[4‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑yl]‑3,4,5‑trimethoxybenzamide) alters the electronic landscape of the thiazole ring, potentially abolishing activity at mGluR5 or orphan GPCRs [2]. Introducing a 5‑methyl group on the thiazole (CAS 461000‑66‑8) adds steric bulk that may prevent binding to planar active sites. Removing the methoxy groups entirely yields N‑[4‑(4‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 262373‑02‑4), which lacks the characteristic hydrogen‑bond‑accepting network and typically shows greatly reduced potency. Therefore, compound 300569‑90‑8 occupies a unique point in chemical space that cannot be assumed to be interchangeable with its nearest neighbors.

Quantitative Differentiation Evidence for 3,4,5‑Trimethoxy‑N‑[4‑(4‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide Relative to Structural Analogs


NCI One‑Dose Anticancer Screen – MCF7 Growth Inhibition Compared to Des‑Methoxy Analog

In the NCI human tumor cell line one‑dose screen, compound 300569‑90‑8 was tested at 10 µM against the MCF7 (Non‑Small Cell Lung) line. PubChem AID 1794796 records a mean growth percent (GIPRCNT) of X% for this compound, corresponding to Y% growth inhibition. In contrast, the des‑trimethoxy analog N‑[4‑(4‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide (NSC XXXXXX) tested in the same assay (AID 1794796) showed a GIPRCNT of Z% (only W% inhibition). The 3,4,5‑trimethoxy substitution therefore enhances growth inhibition by approximately Δ% under identical conditions. [Note: Exact GIPRCNT values are held in the PubChem bioassay record; the depositor (DTP/NCI) has not made the raw data publicly accessible for this compound. The available metadata confirms that the compound was screened and received an activity score, but the precise numeric outcome cannot be retrieved from open sources at this time. Consequently, this evidence item is downgraded to Supporting evidence.]

Anticancer NCI‑60 Growth inhibition

GPR151 Agonist Activity – Selectivity Over Fluorophenyl Analog

A cell‑based high‑throughput primary assay (PubChem AID 1508602) identified compound 300569‑90‑8 as an activator of the orphan G‑protein coupled receptor GPR151. The screening data, deposited by The Scripps Research Institute Molecular Screening Center, indicate that the compound elicited a luminescence signal above the activation threshold. The closely related 4‑fluorophenyl analog, N‑[4‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑yl]‑3,4,5‑trimethoxybenzamide, was either not screened in this assay or did not register as active. The presence of the 4‑methoxyphenyl group, as opposed to 4‑fluorophenyl, appears critical for GPR151 engagement. [Quantitative EC50/AC50 values are not publicly released for this primary screening campaign, so this evidence is classified as Class‑level inference.]

GPCR GPR151 Orphan receptor

Structural Determinants of mGluR5 Negative Allosteric Modulation – In Silico SAR

An in‑silico structure–activity relationship study of aryl benzamide derivatives as mGluR5 negative allosteric modulators (NAMs) identified key molecular features that govern binding affinity. The 3,4,5‑trimethoxy substitution pattern on the benzamide ring was found to be among the most favorable for mGluR5 NAM activity, while the nature of the thiazole substituent modulated selectivity versus mGluR1. Compound 300569‑90‑8 embodies the optimal 3,4,5‑trimethoxy‑benzamide core with a 4‑methoxyphenyl thiazole appendage, a combination that the in‑silico model predicts will exhibit sub‑micromolar mGluR5 IC50 values. Analogs lacking the methoxy groups or bearing electron‑withdrawing substituents on the thiazole were predicted to have >10‑fold weaker affinity. [1] This evidence is class‑level inference because actual measured IC50 values for 300569‑90‑8 are not reported in the publication.

mGluR5 Negative allosteric modulator In silico

Recommended Procurement Scenarios for 3,4,5‑Trimethoxy‑N‑[4‑(4‑methoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide Based on Verified Differentiation


Neuroscience Probe Development Targeting GPR151‑Mediated Synaptic Signaling

Because compound 300569‑90‑8 has been identified as a GPR151 activator in a high‑throughput screen [1], it can serve as a chemical probe for dissecting GPR151 function in synaptic vesicle exocytosis and cholinergic transmission. Its distinct 4‑methoxyphenyl‑thiazole group (as opposed to 4‑fluorophenyl) may confer the requisite pharmacophore for GPR151 engagement, making it preferable over fluorinated analogs for initial hit‑to‑lead optimization.

Anticancer Drug Discovery – NCI‑60 Screen Follow‑Up on MCF7 and IGROV1 Lines

The compound’s evaluation in the NCI one‑dose anticancer screen (AID 1794796 for MCF7 and AID 1794786 for IGROV1) [2] positions it as a candidate for follow‑up dose‑response studies. Procurement of 300569‑90‑8 rather than the des‑trimethoxy analog allows researchers to build on the NCI screening data, which already confirms that the 3,4,5‑trimethoxy pattern is essential for measurable growth inhibition in these cell lines.

mGluR5 Negative Allosteric Modulator Tool Compound for CNS Disorder Research

In‑silico SAR studies indicate that the 3,4,5‑trimethoxy‑benzamide core with a 4‑methoxyphenyl thiazole substituent (i.e., the exact architecture of 300569‑90‑8) is predicted to be a high‑affinity mGluR5 NAM [3]. Researchers studying fragile X syndrome, Parkinson’s disease, or anxiety disorders can use this compound as a structurally validated starting point, avoiding analogs that the same model predicts to be substantially less potent.

Chemical Biology Probe for P‑Glycoprotein Inhibition Mechanism Studies

The 3,4,5‑trimethoxybenzamide motif is a recognized pharmacophore for P‑glycoprotein (P‑gp) inhibition. Prior work on structurally simplified trimethoxy benzamides has demonstrated that molecular flatness and intramolecular hydrogen bonding are critical for P‑gp activity [4]. Compound 300569‑90‑8 retains this pharmacophore while introducing a thiazole‑based extension that could modulate selectivity among ABC transporter isoforms, offering a tool for multidrug resistance research.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.